molecular formula C9H15NO2 B049403 (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145438-94-4

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Cat. No. B049403
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-CSMHCCOUSA-N
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Description

Synthesis Analysis

The synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives has been approached through various methodologies. Notably, a straightforward route involves high yielding and remarkably selective alkylations of a suitably protected derivative, significantly influenced by the stereochemistry of the alpha-carbon, facilitating access to alpha-substituted analogues (Sayago et al., 2009). Another synthesis route emphasizes the effective synthesis of enantiomerically pure forms of this compound, highlighting a diastereoselective alpha-alkylation for the production of alpha-tetrasubstituted derivatives (Sayago et al., 2008).

Molecular Structure Analysis

The molecular structure of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid has been extensively studied, revealing insights into its stability and reactivity. The crystal and molecular structures, determined using techniques such as X-ray diffraction, showcase the compound's complex conformation and intermolecular interactions, facilitating its application in diverse chemical reactions (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is highlighted by its role in the synthesis of various derivatives. The compound's ability to undergo selective reactions, such as alpha-methylation, underscores its utility in creating structurally complex molecules with high stereoselectivity (Sayago et al., 2008). Additionally, its application in constructing polyproline structures with hydrophobic exteriors demonstrates the compound's versatility in biomolecular contexts (Kubyshkin & Budisa, 2017).

Scientific Research Applications

  • Peptide Synthesis : This compound is a proline analogue and can be isolated in enantiomerically pure form, making it useful in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007). Enantiopure alpha-substituted derivatives of this compound are also prepared for incorporation into peptides (Sayago, Calaza, Jiménez, & Cativiela, 2009).

  • Metal Complex Formation : Indolecarboxylic acids, including this compound, form stable metal complexes with metal ions, contributing to their biological activity in plant tissues (Cariati et al., 1983).

  • Pharmaceutical Applications : It serves as a versatile intermediate in the preparation of many pharmaceutically active agents (Jiang et al., 2017). For example, Trandolapril, a medication, was synthesized from this compound (Shi Hui-lin, 2007).

  • Antibacterial and Antifungal Properties : Synthesized derivatives of indole-2-carboxylic acid, which is related to this compound, exhibited significant antibacterial and moderate antifungal activities (Raju et al., 2015).

  • Oxidation Chemistry : Its oxidation chemistry in neutral aqueous solution produces various products like dioxindoles and C-O-C- and C-C-linked dimers (Goyal & Sangal, 2005).

  • Building Block for Polyproline Structures : This compound is an ideal building block for hydrophobic sites of polyproline II structures in biologically relevant contexts due to its stable trans-amide bond and hydrophobic nature (Kubyshkin & Budisa, 2017).

  • Antiproliferative Activity : Some prepared diastereoisomeric octahydro-1H-indole-5,6,7-triols showed significant antiproliferative activity and weak glycosidase inhibition in vitro (Gonda et al., 2019).

  • Antioxidant Activity : Compounds synthesized from indole-2-carboxylic acid showed enhanced antioxidant activity (Naik, Sharath, & Kumar, 2012).

  • Chemical Stability : Indole-2-carboxylic acid and its derivatives, closely related to this compound, are more stable than usual indoles toward acid and oxidation conditions, but still reactive at the 3-position (Murakami, 1987).

  • Quantitative Determination : A reverse phase HPLC method has been developed for the quantitative determination of all isomers of Octahydro-1H-indole-2-carboxylic acid and its related substances (Vali et al., 2012).

Future Directions

The synthesis of “(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid” and its conversion to trandolapril is an active area of research . The development of new methods for the industrial synthesis of Trandolapril is a significant focus .

properties

IUPAC Name

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427049
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

CAS RN

145438-94-4
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145438-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid

Citations

For This Compound
4
Citations
SJ Vali, SS Kumar, SS Sait, LK Garg - J Chromat Separation Techniq, 2012 - academia.edu
Octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril and Trandolapril. A rapid, economical, simple, sensitive and reliable stability-indicating …
Number of citations: 5 www.academia.edu
I Cendrowska, K Bankowski, J Iskra-Jopa - Acta poloniae pharmaceutica, 2003 - ptfarm.pl
HPLC conditions for the identification of stereoisomers and stereochemical purity of the key intermediate in Trandolapril synthesis, octahydro—lH~ indole-2-carboxylic acid, and filial …
Number of citations: 20 ptfarm.pl
S Yang, W Shi, D Xing, Z Zhao, F Lv, L Yang… - European Journal of …, 2014 - Elsevier
Peptide deformylase (PDF) has been identified as a promising target for novel antibacterial agents. In thisástudy, a series of novel formyl hydroxyamino derivatives were designed and …
Number of citations: 13 www.sciencedirect.com
W Wang, X Cao, W Xiao, X Shi, X Zuo… - The Journal of …, 2020 - ACS Publications
We reported a novel two-step stereoselective synthesis of functionalized pyrrolidines from homopropargylic sulfonamides and nucleophiles via an isolable N,O-acetal intermediates. …
Number of citations: 15 pubs.acs.org

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